(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine is a chemical compound with a complex structure that includes a naphthalene ring, a chloro-difluoroethyl group, and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine typically involves the reaction of 1-naphthalenemethanamine with 2-chloro-2,2-difluoroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction Reactions: Reduction can lead to the formation of difluoroethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-(2-substituted-2,2-difluoroethyl)-1-naphthalenemethanamine derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of difluoroethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an antiepileptic agent.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with synaptic vesicle proteins and GABA receptors, modulating neurotransmitter release and receptor activity. This dual interaction can lead to significant therapeutic effects, such as seizure suppression in epilepsy models .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Padsevonil: Contains a similar 2-chloro-2,2-difluoroethyl group and is known for its antiepileptic properties.
Difluorocyclopropane Derivatives: These compounds also feature difluorine substituents and are used in various chemical transformations.
Uniqueness
N-(2-Chloro-2,2-difluoroethyl)-1-naphthalenemethanamine stands out due to its unique combination of a naphthalene ring and a chloro-difluoroethyl group, which imparts distinct chemical reactivity and potential biological activity
Eigenschaften
Molekularformel |
C13H12ClF2N |
---|---|
Molekulargewicht |
255.69 g/mol |
IUPAC-Name |
2-chloro-2,2-difluoro-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H12ClF2N/c14-13(15,16)9-17-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,17H,8-9H2 |
InChI-Schlüssel |
AVEFINQMOUQUAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.